molecular formula C6H5Cl3FN B6195298 4,5-dichloro-2-fluoroaniline hydrochloride CAS No. 2680529-24-0

4,5-dichloro-2-fluoroaniline hydrochloride

Cat. No.: B6195298
CAS No.: 2680529-24-0
M. Wt: 216.5
InChI Key:
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Description

4,5-Dichloro-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H4Cl2FN·HCl. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms and one fluorine atom. This compound is often used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-fluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the direct fluorination and chlorination of aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale halogenation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is then purified through crystallization or distillation to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein binding due to its unique structural properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

4,5-Dichloro-2-fluoroaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the aniline ring, which imparts distinct chemical and physical properties. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

2680529-24-0

Molecular Formula

C6H5Cl3FN

Molecular Weight

216.5

Purity

95

Origin of Product

United States

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